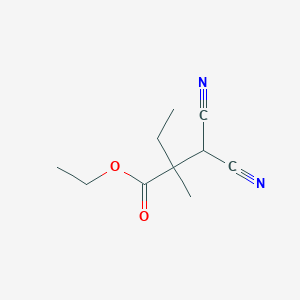
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
Übersicht
Beschreibung
The compound “2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid” is a derivative of phenoxyacetic acid . It contains a chloro group and a methyl group on the phenyl ring, and two fluorine atoms on the acetic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl ring substituted with a chloro group and a methyl group, and an acetic acid moiety substituted with two fluorine atoms . The exact molecular weight and other structural details could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorine-containing Compounds : It's used in the Reformatskii-Claisen reaction to create fluorine-containing synthetic building blocks, such as 2,2-difluoro-4-pentenoic acid (Greuter, Lang, & Romann, 1988).
Synthesis of Biologically Active Compounds : The compound serves as a starting point for synthesizing 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds (Wei, Makowski, & Rutherford, 2012).
Formation of 2,2-Difluorophenylacetic Derivatives : It's instrumental in the production of a variety of 2,2-difluorophenylacetic derivatives, through the reaction of N-acylisatins with (diethylamino)sulfur trifluoride (Boechat et al., 2008).
Electrochemical Detection and Degradation : The compound is studied for electrochemical detection and degradation, like in the treatment of 4-chloro-2-methylphenoxyacetic acid solutions by peroxi-coagulation (Boye, Brillas, & Dieng, 2003).
Electrosynthesis Applications : It's used in electrosynthesis, as seen in the preparation of ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor (Clavel, Biran, Bordeau, Roques, & Trevin, 2000).
Electron-driven Processes : The compound is analyzed in electron-driven processes, such as dissociative electron attachment studies in chlorodifluoroacetic acid methyl ester (Kopyra, 2014).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNPWVVAOXIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)




![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)


![1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1409139.png)
![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)
![2-Chloro-3-[2-(tetrahydropyran-2-yloxy)-ethoxy]-pyrazine](/img/structure/B1409142.png)